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Compound of Interest

Compound Name: Fluralaner analogue-2

Cat. No.: B8822562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated as "Fluralaner analogue-2"

is not publicly available. This technical guide presents a hypothetical synthesis and

characterization pathway for a representative analogue, 4-[5-(3,5-Difluorophenyl)-5-

(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-

trifluoroethylamino)ethyl]benzamide, based on established synthetic routes for Fluralaner and

related isoxazoline insecticides.

Introduction
Fluralaner is a potent, broad-spectrum insecticide and acaricide belonging to the isoxazoline

class of compounds.[1][2] Its novel mode of action involves the antagonism of both γ-

aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods,

leading to neuronal hyperexcitation and death.[2][3][4] The development of analogues is a

critical step in drug discovery, aiming to enhance efficacy, broaden the spectrum of activity, and

improve the safety profile. This guide details a potential synthetic route and characterization of

a close structural analogue of Fluralaner, substituting the 3,5-dichlorophenyl moiety with a 3,5-

difluorophenyl group.

Synthesis of Fluralaner Analogue-2
The proposed synthesis is a multi-step process involving the preparation of two key

intermediates followed by their final coupling.
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Caption: Synthetic pathway for Fluralaner Analogue-2.

Experimental Protocols
2.2.1. Synthesis of Intermediate I: 4-[5-(3,5-Difluorophenyl)-5-(trifluoromethyl)-4,5-

dihydroisoxazol-3-yl]-2-methylbenzoic acid

Step 1: Synthesis of 4-acetyl-2-methylbenzoic acid from 2-fluorotoluene. This step follows

established industrial routes for the corresponding Fluralaner intermediate.[1]

Step 2: Condensation and Cyclization.

To a solution of 4-acetyl-2-methylbenzoic acid (1.0 eq) and 3',5'-difluoro-2,2,2-

trifluoroacetophenone (1.1 eq) in a suitable solvent such as ethanol, add a base like

triethylamine (1.5 eq).

Heat the mixture to reflux for 4-6 hours.

Cool the reaction mixture and add hydroxylamine hydrochloride (1.2 eq).
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Continue refluxing for another 8-12 hours until cyclization is complete, monitored by Thin

Layer Chromatography (TLC).

After completion, cool the mixture, acidify with dilute HCl, and extract the product with an

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization to yield

Intermediate I.

2.2.2. Synthesis of Intermediate II: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Step 1: Boc Protection of Glycine. To a solution of glycine (1.0 eq) in a mixture of dioxane

and water, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium hydroxide to maintain

a basic pH. Stir at room temperature for 12 hours. Acidify and extract the Boc-glycine.

Step 2: Amide Coupling and Deprotection.

To a solution of Boc-glycine (1.0 eq) in dichloromethane, add N,N'-carbonyldiimidazole

(1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

After 30 minutes, add 2,2,2-trifluoroethylamine (1.2 eq) and stir at room temperature for

12-18 hours.

Wash the reaction mixture with dilute acid and brine, then dry and concentrate.

Dissolve the crude Boc-protected amide in a solution of HCl in dioxane or trifluoroacetic

acid to remove the Boc protecting group.

Concentrate the solution to yield Intermediate II as its hydrochloride salt.

2.2.3. Synthesis of Fluralaner Analogue-2

To a solution of Intermediate I (1.0 eq) in dichloromethane, add 1-[3-

(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC HCl) (1.2 eq) and stir for 15

minutes at room temperature.
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Add Intermediate II hydrochloride (1.1 eq) and a base such as N,N-diisopropylethylamine

(DIPEA) (1.5 eq).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, dilute the mixture with dichloromethane, wash with saturated sodium

bicarbonate solution and brine.

Dry the organic layer, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain Fluralaner
Analogue-2.

Characterization of Fluralaner Analogue-2
Comprehensive characterization is essential to confirm the structure and purity of the

synthesized analogue.

Spectroscopic Data
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Technique
Expected Observations for Fluralaner

Analogue-2

¹H NMR

Signals corresponding to aromatic protons of

the difluorophenyl and methylbenzoyl groups,

methylene protons of the isoxazoline ring and

the glycine ethylamide backbone, and the

methyl group protons.

¹³C NMR

Resonances for the quaternary carbon attached

to the trifluoromethyl group, aromatic carbons,

carbonyl carbons of the amide and benzoic acid,

and aliphatic carbons.

¹⁹F NMR
Signals for the trifluoromethyl group and the two

fluorine atoms on the phenyl ring.

Mass Spec (HRMS)

Calculation of the exact mass of the protonated

molecule [M+H]⁺ to confirm the elemental

composition.

FT-IR

Characteristic absorption bands for N-H

stretching (amide), C=O stretching (amide and

carboxylic acid), C-F stretching, and aromatic C-

H stretching.

Chromatographic and Physical Data
Parameter Method Expected Result

Purity
High-Performance Liquid

Chromatography (HPLC)
>95%

Melting Point

Differential Scanning

Calorimetry (DSC) or Melting

Point Apparatus

A sharp, defined melting point

range.

LogP
Calculated or experimentally

determined

Expected to be high, similar to

Fluralaner.
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Mechanism of Action and Signaling Pathway
Fluralaner and its analogues act on the central nervous system of arthropods.
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Caption: Mechanism of action of Fluralaner Analogue-2.

The primary mode of action is the non-competitive antagonism of GABA-gated and L-

glutamate-gated chloride channels.[5][6] This blockage prevents the influx of chloride ions into

the neuron, thereby inhibiting hyperpolarization and leading to uncontrolled neuronal activity,

paralysis, and eventual death of the parasite.[7]
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Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the synthesis and

characterization of a novel Fluralaner analogue. The outlined protocols are based on

established chemical principles and literature precedents for the synthesis of isoxazoline-class

insecticides. Successful synthesis and thorough characterization of such analogues are vital for

the discovery of next-generation parasiticides with improved properties. Further studies would

be required to determine the in vitro and in vivo efficacy and safety profile of this specific

analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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